molecular formula C27H22ClN3O B11635931 (2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B11635931
M. Wt: 439.9 g/mol
InChI Key: OUQYAJJSQSEPOR-KGENOOAVSA-N
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Description

The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” is a synthetic organic molecule that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzyl halides, and substituted anilines. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Benzylation: The indole core can be benzylated using benzyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the indole derivative and the substituted aniline, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO₄.

    Reduction: Reagents like LiAlH₄ or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic agent for diseases where indole derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The molecular targets may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to neurotransmitter receptors or hormone receptors.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-3-acetic acid: A metabolite of melatonin.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

The uniqueness of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C27H22ClN3O

Molecular Weight

439.9 g/mol

IUPAC Name

(E)-3-(1-benzyl-2-methylindol-3-yl)-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C27H22ClN3O/c1-18-12-13-22(28)15-25(18)30-27(32)21(16-29)14-24-19(2)31(17-20-8-4-3-5-9-20)26-11-7-6-10-23(24)26/h3-15H,17H2,1-2H3,(H,30,32)/b21-14+

InChI Key

OUQYAJJSQSEPOR-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)C#N

Origin of Product

United States

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